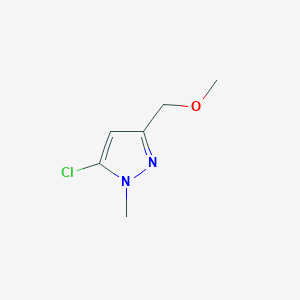
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a bromonaphthalene moiety attached to an indene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione typically involves the bromination of naphthalene followed by a series of reactions to introduce the indene-dione moiety. One common method involves the use of bromine and a suitable solvent to brominate naphthalene, followed by cyclization and oxidation reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The indene-dione moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium tert-butoxide, palladium(II) acetate, and tri-tert-butylphosphine tetrafluoroborate . Reaction conditions typically involve the use of solvents such as toluene and specific temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can participate in various binding interactions, while the indene-dione structure can undergo redox reactions, influencing biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromonaphthalen-2-yl acetate
- 2-Bromonaphthalene
- 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid
Uniqueness
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of a bromonaphthalene moiety with an indene-dione structure. This unique combination imparts specific chemical properties and reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C19H11BrO2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-17-12-6-2-1-5-11(12)9-10-15(17)16-18(21)13-7-3-4-8-14(13)19(16)22/h1-10,16H |
Clé InChI |
FNAOGJPAIGZUNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)




![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)


![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
